molecular formula C11H13NO2 B1269761 Benzyl allylcarbamate CAS No. 5041-33-8

Benzyl allylcarbamate

Cat. No. B1269761
CAS RN: 5041-33-8
M. Wt: 191.23 g/mol
InChI Key: OSLGKRDOEMLAJV-UHFFFAOYSA-N
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Patent
US06703425B2

Procedure details

Into a 250 mL single neck flask were placed allylamine (5 mL, 66.6 mmol) and triethylamine (11.1 mL, 80 mmol) in methylene chloride (80 mL). The mixture was cooled to −5° C. before being treated with benzylchloroformate (10 mL, 70 mmol) gradually. The reaction mixture was warmed up to RT while stirring overnight. The product was extracted with EtOAc and the organic layer was separated and washed twice with H2O, dried over anhydrous Na2SO4, filtered, and concentrated under reduced vacuum. The resulting oil was further purified via flash chromatography (Silica gel, isocratic) and eluting with a solvent of Hexanes/EtOAc 20% to provide the intermediate title compound, (phenylmethoxy)-N-prop-2-enylcarboxamide, (8.7 g, 68%) as oil. Electron spray M.S. 192 (M*+1).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH:2]=[CH2:3].C(N(CC)CC)C.[CH2:12]([O:19][C:20](Cl)=[O:21])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C(Cl)Cl>[C:13]1([CH2:12][O:19][C:20]([NH:4][CH2:1][CH:2]=[CH2:3])=[O:21])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(C=C)N
Step Two
Name
Quantity
11.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
while stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250 mL single neck flask were placed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed up to RT
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed twice with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced vacuum
CUSTOM
Type
CUSTOM
Details
The resulting oil was further purified via flash chromatography (Silica gel, isocratic)
WASH
Type
WASH
Details
eluting with a solvent of Hexanes/EtOAc 20%

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)COC(=O)NCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.